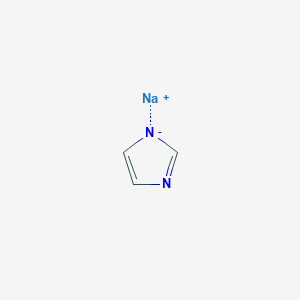

Sodium Imidazole

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;imidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N2.Na/c1-2-5-3-4-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAWMPSVROAMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C[N-]1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N2Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5587-42-8 | |

| Record name | Imidazole, sodium derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Imidazolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium imidazolate (C₃H₃N₂Na), the sodium salt of imidazole, is a versatile and highly reactive intermediate with significant applications in synthetic chemistry, materials science, and pharmaceutical development. Its utility stems from the nucleophilic and basic nature of the imidazolate anion. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium imidazolate, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using diagrams.

Physicochemical Properties

Sodium imidazolate is a white solid that is soluble in polar solvents.[1] It is known to be hygroscopic and thermally decomposes at elevated temperatures. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Sodium imidazolate

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₂Na | [1] |

| Molecular Weight | 90.06 g/mol | [1] |

| Melting Point | 284 °C (decomposes) | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| pKa of conjugate acid (Imidazole) | ~14.5 | [1] |

| Solubility | Soluble in polar solvents. Quantitative data not readily available. | [1] |

| Appearance | White solid | [1] |

Spectroscopic Data

Detailed spectroscopic data for isolated, pure sodium imidazolate is not widely published. However, its formation and structure can be inferred from spectroscopic analysis during synthesis and from data on similar compounds.

Table 2: Expected Spectroscopic Characteristics of Sodium Imidazolate

| Technique | Expected Observations |

| ¹H NMR | The most significant indicator of sodium imidazolate formation is the disappearance of the acidic N-H proton signal of imidazole (typically found around 12-14 ppm). The signals for the ring protons would be expected to shift slightly compared to imidazole. |

| ¹³C NMR | The chemical shifts of the carbon atoms in the imidazole ring are expected to be in the aromatic region.[2] |

| FT-IR | The broad N-H stretching band of imidazole (around 3100-2500 cm⁻¹) is expected to be absent. Characteristic peaks for the C-H and C=N stretching of the imidazolate ring would be present.[3] |

| Mass Spectrometry | Mass spectrometry of the imidazolate anion would show a molecular ion peak corresponding to its mass (m/z = 67.04). |

Synthesis and Reactivity

Sodium imidazolate is typically synthesized by the deprotonation of imidazole using a strong base. The resulting imidazolate anion is a potent nucleophile and a strong base, making it a valuable intermediate in various chemical transformations.

Synthesis of Sodium Imidazolate

The most common method for synthesizing sodium imidazolate is the reaction of imidazole with sodium hydroxide. Other strong bases like sodium hydride or sodium methoxide can also be used.

Reactivity of Sodium Imidazolate: N-Alkylation

A primary application of sodium imidazolate is in the synthesis of N-functionalized imidazoles through nucleophilic substitution reactions with alkyl halides.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Sodium Imidazole

Disclaimer: Following an extensive review of scientific literature and crystallographic databases, a complete, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of pure sodium imidazole (C₃H₃N₂Na) could not be identified. Consequently, this guide provides a comprehensive framework for its analysis, including established experimental protocols for synthesis and characterization, alongside a summary of its known properties. The methodologies described are standard for the structural elucidation of crystalline organosodium compounds and serve as a robust template for researchers in this field.

Introduction

This compound, the sodium salt of imidazole, is a versatile reagent in synthetic chemistry and a fundamental building block in materials science.[1] It serves as a strong nucleophile and base, primarily used to introduce the imidazolate moiety in the synthesis of N-functionalized imidazoles, ionic liquids, and metal-organic frameworks (MOFs).[1][2] Understanding the three-dimensional arrangement of atoms within its crystal lattice is crucial for rationalizing its reactivity, stability, and physical properties.

X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of solid compounds like this compound.[1] A detailed crystallographic study would elucidate its unit cell parameters, space group, and the precise positions of the sodium and imidazolate ions, offering insights into the ionic bonding and packing interactions that govern its macroscopic properties. This guide outlines the necessary steps to achieve this characterization.

Physicochemical Properties of this compound

While the full crystal structure is not publicly detailed, fundamental properties of this compound have been established. These are crucial for its handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 5587-42-8 | [3] |

| Molecular Formula | C₃H₃N₂Na | [3] |

| Molecular Weight | 90.06 g/mol | [3] |

| IUPAC Name | sodium imidazol-3-ide | [3] |

| Synonyms | Sodium imidazolate, Imidazole sodium salt | [3] |

| Appearance | Light yellow to orange crystalline powder | |

| pKa (of parent Imidazole) | ~14.5 | [2] |

Experimental Protocols

Synthesis of Crystalline this compound

The synthesis of this compound is typically achieved through the deprotonation of imidazole using a strong sodium base.[1] Obtaining high-quality crystals suitable for single-crystal X-ray diffraction is paramount.

Objective: To synthesize this compound and promote the growth of single crystals.

Materials:

-

Imidazole (C₃H₄N₂)

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Schlenk line apparatus

-

Magnetic stirrer and heat plate

-

Crystallization dish

Procedure:

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen) using a Schlenk line, add a stoichiometric equivalent of imidazole to a flask containing anhydrous THF. Stir the solution until the imidazole is fully dissolved.

-

Deprotonation: Slowly add one molar equivalent of a sodium base (e.g., powdered NaOH or NaH in a mineral oil suspension) to the stirred imidazole solution at room temperature. The reaction is often exothermic.

-

Reaction: The formation of sodium imidazolate typically results in its precipitation from the solvent due to its ionic character and lower solubility compared to neutral imidazole.[1] The reaction mixture is stirred for several hours to ensure complete conversion.

-

Isolation (for powder): The resulting precipitate can be isolated by filtration under an inert atmosphere, washed with a small amount of fresh anhydrous solvent to remove any unreacted starting material, and dried under vacuum.

-

Crystallization: To obtain single crystals, a slow crystallization method is required.

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent can be prepared at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

-

Solvent Diffusion: A concentrated solution of this compound is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a less polar "anti-solvent" in which this compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.

-

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the standard procedure for determining the crystal structure from a suitable single crystal.

Objective: To collect diffraction data and solve the crystal structure of this compound.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker SMART APEX or similar)

-

Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) X-ray source

-

Cryo-cooling system (e.g., nitrogen gas stream)

-

Goniometer head and mounting loops

-

Microscope for crystal selection

Procedure:

-

Crystal Selection and Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.

-

The crystal is affixed to the tip of a mounting loop (e.g., MiTeGen MicroMount) using a cryoprotectant oil (e.g., Paratone-N).

-

The loop is then attached to a goniometer head and placed on the diffractometer. The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and protect it from radiation damage.

-

-

Data Collection:

-

The diffractometer software is used to center the crystal in the X-ray beam.

-

Initial diffraction images are taken to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans in ω and φ), exposing it to the X-ray beam at each orientation and recording the resulting diffraction pattern on a detector (e.g., a CCD or CMOS detector).

-

-

Data Reduction and Processing:

-

The raw diffraction images are processed to integrate the intensities of each reflection.

-

Corrections are applied for factors such as the Lorentz effect, polarization, and absorption.

-

The data is scaled and merged to produce a final reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using software packages (e.g., SHELXTL, Olex2). The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The initial structural model is refined using a full-matrix least-squares method. This process iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

-

The quality of the final model is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).

-

Visualized Experimental Workflow

The logical flow from synthesis to final structure validation is a critical aspect of crystallographic analysis.

Expected Crystallographic Data

A successful crystal structure determination of this compound would yield the data summarized in the following table format. This data would typically be reported in a Crystallographic Information File (CIF).

| Parameter | Description | Example Value |

| Formula | Chemical formula | C₃H₃N₂Na |

| Formula Weight | Molecular mass ( g/mol ) | 90.06 |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. | Data not available |

| Space Group | Symmetry group of the crystal | Data not available |

| a, b, c | Unit cell edge lengths (Å) | Data not available |

| α, β, γ | Unit cell angles (°) | Data not available |

| Volume (V) | Volume of the unit cell (ų) | Data not available |

| Z | Number of formula units per unit cell | Data not available |

| Density (calc.) | Calculated crystal density (g/cm³) | Data not available |

| R1 [I > 2σ(I)] | R-factor for observed reflections | Data not available |

| wR2 (all data) | Weighted R-factor for all data | Data not available |

References

The Solubility of Sodium Imidazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium imidazole, the sodium salt of imidazole, is a key intermediate and reagent in a multitude of chemical syntheses, including the development of active pharmaceutical ingredients (APIs). Its utility is fundamentally linked to its solubility characteristics in various organic media, which govern reaction kinetics, product purity, and the feasibility of downstream processing. This technical guide provides a comprehensive overview of the known solubility properties of this compound in common organic solvents, details a general experimental protocol for solubility determination, and presents a logical workflow for this process.

It is important to note that while qualitative information on the solubility of this compound is available, specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not readily found in publicly accessible scientific literature. The information presented herein is based on observations from synthetic procedures and the general chemical principles governing the solubility of ionic compounds in organic solvents.

Core Concepts: Factors Influencing this compound Solubility

This compound is an ionic compound, consisting of a sodium cation (Na+) and an imidazolate anion. This ionic nature is the primary determinant of its solubility behavior. The general principle of "like dissolves like" suggests that this compound will be more soluble in polar solvents that can effectively solvate the ions, and less soluble in nonpolar solvents.

Key factors influencing its solubility include:

-

Solvent Polarity: Polar solvents, particularly polar aprotic solvents, are generally better at dissolving ionic compounds. They possess dipole moments that can interact with and stabilize the sodium and imidazolate ions.

-

Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can hydrogen bond with the imidazolate anion, which can enhance solubility. However, they can also participate in undesired side reactions. Aprotic solvents (e.g., THF, DMF, DMSO) are often preferred for reactions involving this compound to avoid such reactivity.

-

Temperature: Solubility is often temperature-dependent. In many cases, the solubility of a solid in a liquid increases with temperature. There are indications that the solubility of this compound in acetonitrile is significantly higher at reflux temperatures compared to room temperature.[1]

-

Common Ion Effect: The presence of other sodium salts in the solvent can decrease the solubility of this compound.

Data Presentation: Qualitative Solubility of this compound

As quantitative solubility data is not available in the reviewed literature, the following table summarizes the qualitative solubility of this compound in various organic solvents based on observations from synthetic methodologies.

| Solvent | Type | Qualitative Solubility | Citation(s) |

| Tetrahydrofuran (THF) | Polar Aprotic | Often observed to precipitate upon formation, suggesting low solubility . However, it is used as a solvent for reactions involving this compound, indicating some level of solubility or use as a suspension.[1] | |

| Acetonitrile (ACN) | Polar Aprotic | Reported to precipitate upon formation at room temperature, indicating low solubility . However, it has also been noted to remain in solution at reflux temperatures, suggesting moderate to good solubility at elevated temperatures .[1] | |

| Dimethylformamide (DMF) | Polar Aprotic | Mentioned as a solvent for the production of imidazole metal salts, suggesting it can be used for reactions, which implies at least moderate solubility . | |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Mentioned as a solvent for the production of imidazole metal salts, suggesting it can be used for reactions, which implies at least moderate solubility . | |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Reactions using sodium alkoxides to generate sodium imidazolate are often conducted in alcoholic solvents, which facilitate the solubility of the base and subsequent reactions, suggesting good solubility .[1] |

Experimental Protocols: Determining the Solubility of this compound

The following is a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of anhydrous this compound and add it to a known volume or weight of the anhydrous organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or a stirring plate within a water/oil bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to allow the solution to reach equilibrium. This can range from several hours to days, and the optimal time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Concentration Determination:

-

Accurately determine the weight of the filtered saturated solution.

-

Remove the solvent from the vial under reduced pressure or by evaporation in a fume hood.

-

Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

g/100 mL of solvent: (mass of dissolved this compound / volume of solvent used) x 100

-

g/100 g of solvent: (mass of dissolved this compound / mass of solvent used) x 100

-

mol/L of solvent: (moles of dissolved this compound / volume of solvent in Liters)

-

-

Safety Precautions:

-

Handle this compound in a dry, inert atmosphere (e.g., a glove box) as it is hygroscopic.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical synthesis. While quantitative data remains elusive in the public domain, qualitative observations suggest a strong dependence on solvent polarity and temperature. As an ionic salt, it exhibits higher solubility in polar solvents like alcohols and limited solubility in less polar aprotic solvents at ambient temperatures, though this can increase with heat. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific conditions and solvent systems, enabling better reaction design and optimization in drug development and other scientific endeavors.

References

A Technical Guide to the pKa and Basicity of Sodium Imidazolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid-base properties of imidazole and its corresponding sodium salt, sodium imidazolate. A comprehensive understanding of the pKa of imidazole and the basicity of sodium imidazolate is crucial for applications in medicinal chemistry, organic synthesis, and materials science, where the imidazole moiety is a key structural component and catalytic entity.

Core Concepts: pKa of Imidazole and Basicity of Sodium Imidazolate

Imidazole is an amphoteric molecule, capable of acting as both a weak acid and a weak base. The basicity arises from the lone pair of electrons on the sp2-hybridized nitrogen atom (N-3), which can accept a proton. The acidity is due to the proton on the N-1 nitrogen, which can be abstracted by a base.

The acid-base equilibrium of imidazole is central to its chemical behavior. The pKa of the imidazolium ion, the protonated form of imidazole, is approximately 7.0 in aqueous solution. This value indicates that imidazole is a moderately weak base. The pKa for the deprotonation of the N-H proton of imidazole is approximately 14.4, making it a very weak acid, comparable to water.

Sodium imidazolate is the sodium salt of the imidazolate anion, formed by the deprotonation of imidazole. As the conjugate base of a weak acid (imidazole), the imidazolate anion is a strong base and a potent nucleophile. This high basicity makes sodium imidazolate a valuable reagent in organic synthesis, particularly for the deprotonation of substrates and the synthesis of N-functionalized imidazoles.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the acid-base properties of imidazole and its derivatives.

| Compound/Ion | Parameter | Value | Solvent/Conditions |

| Imidazolium ion | pKa | ~7.0 | Aqueous |

| Imidazole | pKa (of N-H proton) | ~14.4 | Aqueous |

| Imidazolate anion | pKb | ~7.0 | Aqueous (calculated) |

| 1-Methylimidazole | pKa | 7.06 | Aqueous |

| 2-Methylimidazole | pKa | 7.75 | Aqueous |

| 4-Methylimidazole | pKa | 7.9 | Aqueous |

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of a compound containing a chromophore near an ionizable group will change as a function of pH. By monitoring this change, the pKa can be determined.

Materials:

-

UV-Vis spectrophotometer (plate reader compatible for high-throughput)

-

96-well UV-transparent microtiter plates

-

pH meter

-

Compound of interest (e.g., imidazole derivative)

-

Dimethyl sulfoxide (DMSO)

-

A series of buffer solutions of constant ionic strength covering a wide pH range (e.g., pH 2 to 12)

-

Concentrated acid (e.g., HCl) and base (e.g., NaOH) solutions for pH adjustment

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound of interest at a concentration of 10 mM in DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering the desired pH range. It is recommended to have at least two buffer solutions per pH unit.

-

Sample Preparation in Microtiter Plate:

-

Add a defined volume of each buffer solution to the wells of the 96-well plate.

-

Add a small, fixed volume of the compound's stock solution to each well containing a buffer. The final concentration of the analyte should be in the range of 0.1-0.2 mM, and the final DMSO concentration should be kept low (≤2% v/v) to minimize its effect on the pKa.

-

Include blank wells containing only the buffer solutions to serve as a reference.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectra for each well over a suitable wavelength range (e.g., 210-400 nm) at a defined resolution (e.g., 2 nm).

-

-

Data Analysis:

-

For each pH value, subtract the absorbance of the blank from the absorbance of the sample.

-

Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) as a function of pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value more precisely.

-

Visualizations

Logical and Experimental Relationships

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Spectroscopic Characterization of Sodium Imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium imidazole, a crucial intermediate in synthetic organic chemistry and drug development. By detailing its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, this document serves as an essential resource for the unambiguous identification and quality control of this compound.

Introduction

This compound, the sodium salt of imidazole, is a versatile reagent widely used in the synthesis of N-substituted imidazoles and other heterocyclic compounds. Its reactivity stems from the nucleophilic nature of the imidazolate anion. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this compound for its successful application in further chemical transformations. This guide focuses on the two primary spectroscopic techniques for its characterization: NMR and IR spectroscopy.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the deprotonation of imidazole with a strong sodium base, such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction is typically carried out in an anhydrous aprotic solvent, like tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent the hydrolysis of the product.

The reaction proceeds as follows:

C₃H₄N₂ (imidazole) + NaH → C₃H₃N₂Na (this compound) + H₂

The successful formation of this compound is often visually indicated by the cessation of hydrogen gas evolution and, in some cases, the precipitation of the sodium salt from the reaction mixture.

Spectroscopic Data

The key to the spectroscopic identification of this compound lies in comparing its spectra with that of the starting material, imidazole. The deprotonation of the N-H group leads to distinct and readily identifiable changes in both the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The formation of the imidazolate anion results in a more symmetrical electron distribution within the aromatic ring.

¹H NMR Spectroscopy: The most significant change in the proton NMR spectrum upon formation of this compound is the disappearance of the signal corresponding to the acidic N-H proton of imidazole. This signal is typically a broad singlet observed downfield (around 10-13 ppm) in the spectrum of imidazole. The chemical shifts of the ring protons are also affected by the deprotonation, generally experiencing a slight upfield shift due to the increased electron density in the ring.

¹³C NMR Spectroscopy: Similar to the proton signals, the carbon signals of the imidazole ring also exhibit shifts upon deprotonation. The increased electron density in the imidazolate anion typically results in an upfield shift of the carbon resonances compared to neutral imidazole.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) of Imidazole and this compound

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imidazole | DMSO-d₆ | H2: ~7.7, H4/5: ~7.1, NH: ~12.5 | C2: ~135, C4/5: ~122 |

| This compound | DMSO-d₆ | H2: ~7.5, H4/5: ~6.9 | C2: ~140, C4/5: ~127 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The deprotonation of imidazole to form this compound results in the disappearance of the characteristic N-H stretching vibration.

Table 2: Key IR Absorption Frequencies of Imidazole and this compound

| Functional Group | Vibrational Mode | Imidazole (cm⁻¹) | This compound (cm⁻¹) |

| N-H | Stretching | 3150-2800 (broad) | Absent |

| C-H (aromatic) | Stretching | ~3100 | ~3100 |

| C=N | Stretching | ~1580 | Shifted |

| C=C | Stretching | ~1480 | Shifted |

| Ring Vibrations | Various | Various |

The absence of the broad N-H stretching band is the most definitive evidence of the formation of the imidazolate anion in the IR spectrum. The ring stretching vibrations (C=N and C=C) may also shift to lower wavenumbers due to the increased electron delocalization in the aromatic ring.

Experimental Protocols

Synthesis of this compound

Materials:

-

Imidazole

-

Sodium hydride (NaH) (60% dispersion in mineral oil) or Sodium Hydroxide (NaOH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add imidazole to a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Add anhydrous THF or DMF to dissolve the imidazole.

-

Carefully add sodium hydride (washed with anhydrous hexane to remove mineral oil) or powdered sodium hydroxide to the solution in small portions at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (in the case of NaH).

-

The resulting suspension or solution of this compound can be used directly in subsequent reactions or the solid can be isolated by filtration under an inert atmosphere, washed with an anhydrous solvent, and dried under vacuum.

NMR Spectroscopic Analysis

Procedure:

-

Under an inert atmosphere, dissolve a small sample of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆, THF-d₈).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Process the spectra and compare the chemical shifts with those of imidazole to confirm the absence of the N-H proton and observe the shifts in the ring proton and carbon signals.

IR Spectroscopic Analysis

Procedure:

-

Prepare a sample of this compound for IR analysis. This can be done as a mull (e.g., Nujol) or as a KBr pellet. All sample preparation should be performed in a glovebox or under an inert atmosphere to prevent exposure to moisture.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Analyze the spectrum for the absence of the broad N-H stretching band and for any shifts in the aromatic ring stretching vibrations.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis of this compound from Imidazole.

Caption: Spectroscopic Characterization Workflow.

Sodium Imidazole: A Pivotal Precursor in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals.[1][2] The functionalization of the imidazole ring is a cornerstone of medicinal chemistry and materials science. A key intermediate that facilitates these transformations is sodium imidazole (also known as sodium imidazolate). This inorganic salt, formed by the deprotonation of imidazole, serves as a potent nucleophile and a strong base, making it an invaluable precursor in the synthesis of diverse heterocyclic compounds.[3]

In this guide, we will explore the synthesis, reactivity, and applications of this compound in heterocyclic chemistry. We will provide detailed experimental protocols for key reactions, present quantitative data in structured tables, and illustrate reaction pathways and workflows using clear, concise diagrams.

Core Concepts: Synthesis and Reactivity

This compound is typically generated by reacting imidazole with a strong sodium base, such as sodium hydride (NaH) or sodium hydroxide (NaOH).[3] The reaction with sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is common for generating the salt in situ for subsequent reactions.[3]

Once formed, the imidazolate anion is a powerful nucleophile.[3] The negative charge is delocalized over the aromatic ring, but the primary site of reaction with electrophiles is one of the nitrogen atoms. This reactivity is harnessed to create a wide variety of N-substituted imidazoles, which are themselves critical building blocks for more complex molecules.[3]

Caption: General scheme for the synthesis of this compound.

Applications in N-Functionalization of Imidazoles

The most prominent application of this compound is in the N-alkylation and N-arylation of the imidazole core. These reactions are fundamental for introducing diverse substituents that modulate the biological activity, solubility, and other physicochemical properties of the resulting molecules.

N-Alkylation

N-alkylation involves the reaction of the imidazolate anion with an alkyl halide (or other alkylating agents) in a classic nucleophilic substitution reaction.[3] This method provides a straightforward route to N-alkylimidazoles, which are precursors to N-heterocyclic carbenes (NHCs), ionic liquids, and various pharmaceuticals.[3][4][5]

N-Arylation

N-arylation, the formation of a C-N bond between the imidazole nitrogen and an aromatic ring, is crucial for synthesizing compounds with applications as drugs, natural products, and energetic materials.[6] While traditional methods required harsh conditions, modern copper- and palladium-catalyzed cross-coupling reactions allow for the N-arylation of imidazoles under milder conditions, often proceeding through an in situ generated imidazolate intermediate.[6][7]

Caption: General pathway for N-functionalization via this compound.

Data on N-Arylation Reactions

The following table summarizes the quantitative data for a copper-catalyzed N-arylation of imidazole with various aryl halides, demonstrating the versatility of using an in situ generated imidazolate.

| Entry | Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Salen-Cu(II) complex (10 mol%) | NaOH | DMSO | 100 | 12 | 94 | [6] |

| 2 | 1-Iodo-4-nitrobenzene | Salen-Cu(II) complex (10 mol%) | NaOH | DMSO | 100 | 12 | 92 | [6] |

| 3 | 1-Chloro-4-iodobenzene | Salen-Cu(II) complex (10 mol%) | NaOH | DMSO | 100 | 12 | 90 | [6] |

| 4 | 1-Fluoro-4-iodobenzene | Salen-Cu(II) complex (10 mol%) | NaOH | DMSO | 100 | 12 | 95 | [6] |

| 5 | 4-Bromoanisole | Salen-Cu(II) complex (10 mol%) | NaOH | DMSO | 120 | 24 | 85 | [6] |

Precursor for N-Heterocyclic Carbenes (NHCs) and Ionic Liquids

The N-substituted imidazoles synthesized via this compound are critical precursors for two important classes of compounds: N-heterocyclic carbenes (NHCs) and ionic liquids (ILs).

-

N-Heterocyclic Carbenes (NHCs): NHCs are widely used as ligands in transition metal catalysis.[5] The synthesis typically involves the quaternization of an N-substituted imidazole to form an imidazolium salt, followed by deprotonation with a strong base to generate the carbene.

-

Ionic Liquids (ILs): Imidazolium-based ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts.[4][8] Their synthesis also proceeds through the quaternization of N-alkylimidazoles.[4]

Caption: Workflow from imidazole to NHCs and Ionic Liquids.

Detailed Experimental Protocols

Protocol 1: General Procedure for in situ Generation of this compound and N-Alkylation

This protocol describes the synthesis of a generic N-alkylimidazole.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the imidazole (approx. 5-10 mL per gram of imidazole).

-

Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Anion Formation: Allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium imidazolate.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-alkylimidazole.

Protocol 2: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Iodide[6]

This protocol is adapted from the literature for the synthesis of N-arylimidazoles.[6]

-

Reactant Setup: In an oven-dried Schlenk tube, combine the aryl iodide (0.5 mmol, 1.0 eq), imidazole (1.0 mmol, 2.0 eq), the Salen-Cu(II) complex catalyst (0.05 mmol, 10 mol%), and sodium hydroxide (1.0 mmol, 2.0 eq).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO, 1 mL) to the tube.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired N-arylimidazole.

Conclusion

This compound is a highly effective and versatile precursor in heterocyclic chemistry. Its primary role as a potent nucleophile enables the straightforward synthesis of N-substituted imidazoles, which are pivotal intermediates in the development of pharmaceuticals, N-heterocyclic carbene catalysts, and ionic liquids. The ability to generate the reactive imidazolate anion in situ using common bases simplifies synthetic procedures and has broadened the scope of accessible imidazole derivatives. The methodologies outlined in this guide underscore the continued importance of this compound in both academic research and industrial drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 5587-42-8 | Benchchem [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Expanding on the Synthesis of Imidazolium-Based NHC Ligands [soar.suny.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

The Pivotal Role of Imidazole and its Sodium Salt in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry and a key player in numerous physiological processes. This technical guide provides an in-depth exploration of the biological significance of imidazole and its corresponding sodium salt, with a focus on their roles in signaling pathways, mechanisms of action in therapeutics, and the experimental methodologies used to evaluate their effects.

The Ubiquitous Imidazole Moiety: A Foundation of Life

The imidazole ring is a cornerstone of several essential biological molecules, underscoring its profound importance in biochemistry.

-

Histidine: This α-amino acid, a building block of proteins, features an imidazole side chain. The pKa of the imidazole nitrogen is close to physiological pH, allowing it to act as both a proton donor and acceptor. This property is crucial for the catalytic activity of many enzymes where histidine residues participate in acid-base catalysis.[1]

-

Histamine: Derived from the decarboxylation of histidine, histamine is a potent biogenic amine that functions as a neurotransmitter and a key mediator of inflammatory and allergic responses. It exerts its effects by binding to a family of G protein-coupled receptors known as histamine receptors.

-

Purines: The imidazole ring is fused to a pyrimidine ring to form the purine core, which is the basis for adenine and guanine, the essential building blocks of nucleic acids (DNA and RNA). Purines also play vital roles in energy metabolism (as part of ATP and GTP) and cellular signaling.[2]

Imidazole in Pharmacology: A Versatile Pharmacophore

The imidazole moiety is a common feature in a wide range of pharmaceuticals, where it contributes to target binding, pharmacokinetic properties, and overall therapeutic efficacy. Its ability to engage in hydrogen bonding, coordination with metal ions, and π-π stacking interactions makes it a highly versatile pharmacophore.[3]

Antifungal Agents

Imidazole-containing drugs are a major class of antifungal agents. They primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Proton Pump Inhibitors (PPIs)

Benzimidazole derivatives, such as omeprazole, are widely used as proton pump inhibitors to reduce gastric acid secretion. In the acidic environment of the stomach's parietal cells, these drugs undergo a molecular rearrangement to form a reactive species that irreversibly binds to and inhibits the H+/K+ ATPase (proton pump), the final step in acid production.[5]

Antihypertensive Agents

Certain antihypertensive drugs, like the angiotensin II receptor blocker losartan, incorporate an imidazole ring. This moiety plays a crucial role in the molecule's ability to bind to the AT1 receptor, blocking the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure.[6]

Other Therapeutic Areas

The applications of imidazole-containing drugs extend to various other fields, including:

-

Anti-inflammatory agents: Through mechanisms such as the inhibition of COX-2 enzyme.[3]

-

Anticancer agents: By targeting various pathways including topoisomerase inhibition and aurora kinase inhibition.[3]

-

Antihistamines: Such as cimetidine, which block the action of histamine at H2 receptors, reducing stomach acid production.

The Role of Imidazole Sodium Salt

The sodium salt of imidazole, sodium imidazolate, is a strong base and a potent nucleophile. While not typically used as a therapeutic agent itself, it serves as a crucial reactive intermediate in the synthesis of a wide range of N-functionalized imidazole derivatives.[7] The deprotonation of the imidazole N-H by a sodium base (like sodium hydroxide or sodium hydride) generates the imidazolate anion, which can then readily react with various electrophiles to introduce diverse substituents onto the imidazole ring, enabling the creation of novel drug candidates with tailored properties.[7]

Quantitative Data on Imidazole-Containing Compounds

The following tables summarize key quantitative data for a selection of imidazole-containing drugs, illustrating their potency and pharmacokinetic profiles.

Table 1: In Vitro Activity of Imidazole-Containing Drugs

| Compound | Drug Class | Target Organism/Cell Line | Parameter | Value | Reference(s) |

| Ketoconazole | Antifungal | Candida albicans | MIC Range (Broth microdilution) | 1.25-80 µg/mL | [8] |

| Ketoconazole | Antifungal | Cryptococcus neoformans | MIC Range (Broth microdilution) | 1.25-40 µg/mL | [8] |

| Omeprazole | Proton Pump Inhibitor | Gastric H+/K+-ATPase | IC50 | 1.1 µM | [9] |

| Doxorubicin (reference) | Anticancer | Caco-2 (Colon) | IC50 | 1.05 ± 0.08 µM | [10] |

| Imidazole-Triazole Hybrid 4a | Anticancer | Caco-2 (Colon) | IC50 | 4.67 ± 0.11 µM | [10] |

| Imidazole-Triazole Hybrid 4f | Anticancer | MCF-7 (Breast) | IC50 | 0.38 ± 0.02 µM | [10] |

Table 2: Pharmacokinetic Parameters of Imidazole-Containing Drugs

| Drug | Drug Class | Bioavailability | Protein Binding | Elimination Half-life | Tmax | Cmax | Reference(s) |

| Omeprazole | Proton Pump Inhibitor | 35-76% | 95% | 1-1.2 hours | ~1.5 hours | - | [8][11] |

| Clotrimazole | Antifungal | ~3-10% (intravaginal) | - | - | ~24 hours (vaginal cream) | - | [2] |

| Losartan | Antihypertensive | ~33% | ~98.7% | 1.5-2.5 hours | 1 hour | 200-250 ng/mL (50-80mg dose) | [4][6] |

| Cimetidine | H2 Antagonist | - | - | 2.23 ± 0.64 h (in horses, IV) | ~1.4 h (in horses, oral) | 1.81 ± 0.82 µg/ml (in horses, oral) | [11] |

Signaling Pathways Involving Imidazole

The imidazole moiety is a key participant in fundamental cellular signaling pathways.

Two-Component Signal Transduction

In bacteria, two-component systems (TCS) are a primary mechanism for sensing and responding to environmental stimuli. These systems typically involve a sensor histidine kinase and a response regulator. The histidine kinase autophosphorylates on a conserved histidine residue (containing an imidazole ring), and this phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, triggering a downstream cellular response.[12][13] Imidazole itself can act as a rudimentary phosphotransfer molecule in artificial phosphorelays.[12]

Histamine H2 Receptor Signaling

Histamine, an imidazole-containing biogenic amine, mediates its effects through various receptors. The binding of histamine to the H2 receptor, a Gs protein-coupled receptor, on gastric parietal cells activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates proteins that ultimately promote the translocation of the H+/K+-ATPase to the cell membrane, leading to gastric acid secretion. Imidazole-based H2 receptor antagonists like cimetidine competitively block this pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazole-containing compounds.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent stock solution (e.g., Ketoconazole in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Drug Dilution: Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 490 nm).[14]

Enzyme Inhibition Assay (e.g., Cytochrome P450 Inhibition)

This assay determines the ability of a compound to inhibit the activity of a specific enzyme, such as a cytochrome P450 isoform.

Materials:

-

Human liver microsomes (source of CYP enzymes)

-

Specific CYP substrate (e.g., phenacetin for CYP1A2)

-

Test imidazole compound

-

NADPH regenerating system (cofactor)

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing human liver microsomes, incubation buffer, and the test imidazole compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the specific CYP substrate and the NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the metabolite from the specific substrate.

-

Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[15][16]

Synthesis of Sodium Imidazolate

This protocol outlines a general method for the preparation of sodium imidazolate.

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve imidazole in the anhydrous solvent.

-

Addition of Base: Slowly add a stoichiometric amount of the sodium base (e.g., powdered NaOH or a dispersion of NaH in mineral oil) to the stirred imidazole solution. Caution: The reaction can be exothermic, especially with NaH, which also evolves hydrogen gas.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the deprotonation is complete. The formation of a precipitate (sodium imidazolate) may be observed.

-

Isolation (Optional): If the sodium imidazolate is to be isolated, the precipitate can be collected by filtration under an inert atmosphere, washed with the anhydrous solvent, and dried under vacuum.

-

In Situ Use: More commonly, the resulting solution or suspension of sodium imidazolate is used directly in the next step of a synthesis, such as reaction with an alkyl halide to form an N-substituted imidazole.[7]

Conclusion

The imidazole ring is a remarkably versatile and biologically significant scaffold. Its presence in fundamental biomolecules and a wide array of therapeutic agents highlights its importance in both normal physiological processes and in the design of new drugs. The sodium salt of imidazole, while not a therapeutic agent itself, is an indispensable tool in the synthesis of novel imidazole-containing compounds. A thorough understanding of the biological roles of imidazole, coupled with robust experimental methodologies for its evaluation, is essential for advancing research and development in the fields of biochemistry, pharmacology, and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sodium Imidazole | 5587-42-8 | Benchchem [benchchem.com]

- 8. Login | International Journal of Life Sciences [ijlsci.in]

- 9. researchgate.net [researchgate.net]

- 10. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. madbarn.com [madbarn.com]

- 12. Frontiers | Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs [frontiersin.org]

- 13. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 14. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. evotec.com [evotec.com]

- 16. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols: Sodium Imidazole as a Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium imidazole, the sodium salt of imidazole, is a strong, non-nucleophilic base utilized in a variety of organic transformations. Its efficacy stems from the basicity of the imidazolide anion, making it a valuable reagent for deprotonation and catalysis in numerous synthetic routes. These application notes provide an overview of the use of this compound as a base in key organic reactions, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors. This compound can be used directly or, more commonly, generated in situ by reacting imidazole with a strong base such as sodium hydride or sodium hydroxide.

Key Applications

This compound is a versatile base employed in several classes of organic reactions, including:

-

N-Alkylation and N-Arylation of Imidazoles: A fundamental step in the synthesis of various biologically active compounds, ionic liquids, and functional materials.

-

Aza-Michael Additions: Catalyzing the conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds.

-

Claisen-Schmidt Condensations: Facilitating the condensation of aldehydes or ketones to form α,β-unsaturated ketones.

Data Presentation

The following tables summarize quantitative data for reactions employing this compound or its in situ generated equivalent as a base.

Table 1: N-Alkylation of Imidazole with Alkyl Halides using a Sodium Base

| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methane bromide | NaOH | THF | 20 | 4 | 92 | |

| 2 | n-Octyl chloride | KOH | THF | 60 | 24 | 89 |

Table 2: N-Arylation of Imidazole with Aryl Boronic Acids

| Entry | Aryl Boronic Acid | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | K₂CO₃ | Fe₃O₄@Cu-apatite (20) | EtOH | 60 | 87 | [1] |

| 2 | Phenylboronic acid | K₂CO₃ | Fe₃O₄@Cu-apatite (20) | MeOH | 60 | 97 | [1] |

| 3 | 4-Methylphenylboronic acid | K₂CO₃ | Fe₃O₄@Cu-apatite (15) | MeOH | 60 | 95 | [1] |

| 4 | 4-Methoxyphenylboronic acid | K₂CO₃ | Fe₃O₄@Cu-apatite (15) | MeOH | 60 | 92 | [1] |

Table 3: Aza-Michael Addition of Imidazole to α,β-Unsaturated Compounds

| Entry | Michael Acceptor | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Acrylonitrile | 80°C, solvent-free | 3 | 98 | [1] |

| 2 | Methyl acrylate | 80°C, solvent-free | 5 | 98 | [1] |

| 3 | Methyl (E)-but-2-enoate | 80°C, solvent-free | ~24 | >97 | [2] |

| 4 | Methyl methacrylate | 80°C, solvent-free | ~24 | >97 | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-Methylimidazole via N-Alkylation

This protocol describes the synthesis of N-methylimidazole from imidazole and methane bromide using sodium hydroxide to generate sodium imidazolide in situ.

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Methane bromide (CH₃Br)

-

Tetrahydrofuran (THF)

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add imidazole (68.0 g, 1.0 mol) and sodium hydroxide (40.0 g, 1.0 mol).

-

Heat the mixture to 150°C with vigorous mechanical stirring for 0.2 hours.

-

Cool the reaction mixture to 0°C.

-

Add 68 mL of THF to the flask.

-

Slowly add methane bromide (85.5 g, 0.9 mol) to the reaction mixture.

-

Allow the reaction to proceed at 20°C for 4 hours.

-

After the reaction is complete, filter the mixture and wash the solid residue three times with 10% of the original THF volume.

-

Combine the organic phases and remove the THF by distillation.

-

Purify the remaining liquid by vacuum distillation (46-48°C, 1 torr) to obtain high-purity N-methylimidazole.

Protocol 2: General Procedure for N-Arylation of Imidazole with Arylboronic Acids

This protocol outlines a general method for the copper-catalyzed N-arylation of imidazole with arylboronic acids using potassium carbonate as the base.[1]

Materials:

-

Imidazole

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Fe₃O₄@Cu-apatite catalyst

-

Methanol (MeOH)

Procedure:

-

In a reaction vessel, combine imidazole (1 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (1 mmol), and the Fe₃O₄@Cu-apatite catalyst (15 mol%).

-

Add methanol as the solvent.

-

Heat the reaction mixture to 60°C and stir for the appropriate time as monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the catalyst using a magnet.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding N-arylimidazole.

Protocol 3: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazole

This protocol details a green and efficient method for the aza-Michael addition of imidazole to an α,β-unsaturated compound without the use of a solvent or catalyst.[1]

Materials:

-

Imidazole

-

Acrylonitrile (or other Michael acceptor)

Procedure:

-

In a 10 mL Schlenk tube, add imidazole (0.912 g, 0.0134 mol).

-

Add acrylonitrile (0.9 mL, 0.0136 mol).

-

Seal the tube and heat the suspension to 80°C with constant stirring. Imidazole should dissolve within approximately 20 minutes.

-

Continue heating for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Dry the resulting oil under reduced pressure to remove the excess acrylonitrile and obtain the product.

Protocol 4: Sodium Imidazolide-Catalyzed Claisen Condensation of N-Acylimidazoles

This protocol describes the self-condensation of N-acylimidazoles to form β-keto acyl imidazoles, catalyzed by sodium imidazolide.

Materials:

-

N-acylimidazole

-

Sodium imidazolide (catalytic amount)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the N-acylimidazole in an anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of sodium imidazolide to the solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or NMR.

-

Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting β-keto acyl imidazole can be further reacted with an alcohol or water to yield the corresponding β-keto ester or ketone.

Visualizations

References

Application Notes and Protocols for C-N Bond Formation Involving Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where nitrogen-containing heterocycles are prevalent. Imidazole, a five-membered aromatic heterocycle, is a crucial scaffold in numerous biologically active molecules. Consequently, the development of robust and efficient methods for the N-arylation of imidazoles is of significant interest.

While a direct "sodium imidazole catalyzed" C-N bond formation is not a widely recognized named reaction, the underlying principle of using a deprotonated imidazole species for C-N coupling is fundamental. Sodium imidazolate, the sodium salt of imidazole, serves as a potent nucleophile in substitution reactions. Furthermore, imidazole and its derivatives play critical roles as ligands in well-established transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations.

These application notes provide an overview of the primary strategies for the N-arylation of imidazoles, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific synthetic needs.

I. Nucleophilic Substitution with Sodium Imidazolate

The reaction of sodium imidazolate with aryl halides is a direct method for C-N bond formation. This approach relies on the generation of the imidazolate anion, a strong nucleophile, which then displaces a halide from an activated aryl or heteroaryl ring. The reaction is typically performed in a polar aprotic solvent.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Aryl Imidazoles via Nucleophilic Substitution

Materials:

-

Imidazole

-

Sodium hydride (NaH) or another strong base

-

Aryl halide (e.g., fluoro-, chloro-, or bromobenzene derivative)

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) to a flame-dried round-bottom flask.

-

Add anhydrous DMF to dissolve the imidazole.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the formation of sodium imidazolate.

-

Add the aryl halide (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl imidazole.

Quantitative Data Summary

| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Fluoronitrobenzene | NaH | DMF | 100 | 4 | 85 |

| 4-Chlorobenzonitrile | NaH | DMSO | 120 | 6 | 78 |

| 2-Bromopyridine | NaH | DMF | 110 | 5 | 82 |

II. Palladium-Catalyzed N-Arylation of Imidazoles (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine (in this case, imidazole) with an aryl halide or triflate. The choice of ligand is crucial for the reaction's success and can influence the regioselectivity of the arylation on unsymmetrical imidazoles.

Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N1-Selective Arylation of 4-Methylimidazole

Materials:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Biarylphosphine ligand (e.g., XPhos, SPhos, or a custom ligand L1 as described in the literature)[1]

-

4-Methylimidazole

-

Aryl halide (e.g., 4-bromotoluene)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous toluene or dioxane

-

Standard laboratory glassware and inert atmosphere setup

Procedure: [1]

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol %) and the phosphine ligand (1.8 mol %) to a reaction vessel.

-

Add anhydrous toluene and heat the mixture at 120 °C for 3 minutes to pre-activate the catalyst.

-

In a separate vessel, add 4-methylimidazole (1.0 eq), the aryl halide (1.2 eq), and the base (1.5 eq).

-

Inject the pre-activated catalyst solution into the vessel containing the reagents.

-

Heat the reaction mixture at 120 °C and monitor its progress.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and wash with the solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the N1-arylated product.

Quantitative Data for Palladium-Catalyzed N-Arylation

| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | L1 | NaOtBu | Toluene | 120 | 5 | 95 |

| 3-Chloropyridine | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 |

| 4-Triflyloxytoluene | SPhos | Cs₂CO₃ | Toluene | 100 | 8 | 92 |

III. Copper-Catalyzed N-Arylation of Imidazoles (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper with various ligands, often under milder conditions. Microwave-assisted Ullmann reactions have also emerged as an efficient alternative.

General Reaction Scheme:

Experimental Protocol: Microwave-Assisted Ullmann Coupling of Imidazole

Materials:

-

Copper(I) iodide (CuI)

-

Imidazole

-

Aryl halide (e.g., iodobenzene)

-

Potassium carbonate (K₂CO₃)

-

Ligand (e.g., L-proline, 1,10-phenanthroline)

-

Dimethyl sulfoxide (DMSO)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add CuI (5-10 mol %), the ligand (10-20 mol %), K₂CO₃ (2.0 eq), imidazole (1.0 eq), and the aryl halide (1.2 eq).

-

Add DMSO as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Copper-Catalyzed N-Arylation

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | CuI | L-proline | K₂CO₃ | DMSO | 120 (MW) | 0.5 | 90 |

| 4-Bromobenzonitrile | Cu₂O | 1,10-phenanthroline | Cs₂CO₃ | DMF | 140 | 24 | 85 |

| 2-Chloropyridine | CuI | None | K₂CO₃ | NMP | 160 | 18 | 75 |

IV. Logical Workflow for Method Selection

Caption: Decision workflow for selecting an N-arylation method.

Conclusion

The formation of C-N bonds involving imidazoles can be achieved through several effective strategies. For activated aryl halides, direct nucleophilic substitution with sodium imidazolate offers a straightforward approach. For a broader range of substrates and milder conditions, palladium-catalyzed Buchwald-Hartwig amination provides excellent yields and functional group tolerance, with the added benefit of high regioselectivity through appropriate ligand selection. The copper-catalyzed Ullmann condensation remains a viable and economic alternative, particularly with the advent of microwave-assisted protocols that significantly reduce reaction times. The choice of method should be guided by the specific substrates, desired scale, and available resources.

References

Application Notes and Protocols: The Role of Sodium Imidazole in the Synthesis of Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, possessing unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive for a wide range of applications, including as "green" solvents in organic synthesis, electrolytes, and in various aspects of drug development. The synthesis of imidazolium-based ILs often involves the N-alkylation of an imidazole or its derivatives. The use of sodium imidazole, either directly or generated in situ from imidazole and a strong sodium base like sodium hydride, plays a crucial role in facilitating this alkylation process. This document provides detailed application notes and experimental protocols for the synthesis of imidazolium-based ionic liquids utilizing this methodology.

Principle of the Synthesis

The synthesis of 1,3-dialkylimidazolium halide ionic liquids via the this compound pathway involves a two-step process. First, the imidazole ring is deprotonated at the N-1 position by a strong base, typically sodium hydride (NaH), to form the sodium imidazolate salt. This deprotonation significantly increases the nucleophilicity of the imidazole nitrogen. In the second step, the resulting imidazolate anion acts as a potent nucleophile, readily attacking an alkyl halide in a classic SN2 reaction to form the N-alkylimidazole intermediate. Subsequent quaternization of the second nitrogen on the imidazole ring with another alkyl halide yields the final 1,3-dialkylimidazolium halide ionic liquid.

Application Notes

-

Increased Reactivity: The deprotonation of imidazole to form sodium imidazolate is a key step that enhances the rate and efficiency of the initial N-alkylation. The resulting imidazolate anion is a much stronger nucleophile than the neutral imidazole molecule.

-

Versatility: This method is versatile and can be adapted for the synthesis of a wide array of imidazolium-based ionic liquids by varying the starting imidazole derivative and the alkylating agents (alkyl halides).

-

Control over Substitution: By using a stoichiometric amount of the sodium base and the first alkylating agent, it is possible to selectively synthesize the mono-N-alkylated imidazole intermediate before proceeding to the second alkylation to form the final ionic liquid.

-

Anhydrous Conditions: Sodium hydride is highly reactive with water. Therefore, all reactions involving sodium hydride must be carried out under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere) using dry solvents to prevent the decomposition of the reagent and ensure high yields.

-

Safety Precautions: Sodium hydride is a flammable solid and reacts exothermically with water, releasing flammable hydrogen gas. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)

This protocol describes the synthesis of a common ionic liquid, 1-butyl-3-methylimidazolium bromide, via the in situ generation of sodium imidazolate.

Materials:

-

Imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromobutane

-

1-Bromomethane (or iodomethane)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-